molecular formula C22H18N2O3S B2957914 3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 373611-64-4

3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2957914
CAS No.: 373611-64-4
M. Wt: 390.46
InChI Key: CYDNAKKHRFUERC-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

3-Hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex molecule featuring a 1H-pyrrol-2(5H)-one core, substituted with thiazol-2-yl, p-tolyl, and 4-methylbenzoyl groups. Its reactivity is influenced by the presence of these functional groups, leading to potential applications in the synthesis of various heterocyclic compounds and in medicinal chemistry. The structure's complexity and functional diversity make it a candidate for studies in organic synthesis, particularly for the formation of pyrrolidine and thiazole derivatives (Gein & Pastukhova, 2020).

Crystal Structure Analysis

Crystallographic studies of similar molecules, such as 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one, provide insights into the molecular interactions and stability of such compounds. These studies reveal how non-covalent interactions, like those between hydrogen and oxygen atoms or between hydrogen and carbon atoms, contribute to the stability of the crystalline structure. This understanding is crucial for designing molecules with desired physical and chemical properties for various applications, including drug development and materials science (Grinev et al., 2019).

Anticancer Activity

The structure of this compound suggests potential biological activity, given the known activities of pyrrol, thiazole, and benzoyl derivatives in medicinal chemistry. Compounds with similar structures have been synthesized and evaluated for their anticancer activity. For instance, derivatives of thiazole fused with pyranopyrimidine have shown selective cytotoxicity against cancer cells, indicating the potential of such compounds in cancer therapy (Nagaraju et al., 2020).

Novel Synthetic Pathways

Research into molecules like this compound often unveils new synthetic pathways, which can be leveraged to create a variety of structurally related compounds. These new synthetic methods can significantly impact the pharmaceutical industry by providing more efficient routes to bioactive molecules. For instance, the study of substituted di- and tri-acyl derivatives of cis- and trans-2-hydrazinocyclopentanol reveals mechanisms that could be applicable to the synthesis of related compounds, offering insights into the reactivity and transformation of similar molecular frameworks (Campbell & Mackay, 1973).

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-13-3-7-15(8-4-13)18-17(19(25)16-9-5-14(2)6-10-16)20(26)21(27)24(18)22-23-11-12-28-22/h3-12,18,25H,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDLUCSZMQMSBV-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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